2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorothiophene ring, a sulfonyl group, and a dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by chlorosulfonation of thiophene.
Coupling with Dimethoxyphenyl Ethylamine: The intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as triethylamine to form the desired acetamide.
The reaction conditions often involve:
- Solvents like dichloromethane or tetrahydrofuran.
- Temperature control, typically maintained at room temperature or slightly elevated.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonyl group.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, signaling pathways, and disease models.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 2-[(5-methylthiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the chlorothiophene and dimethoxyphenyl groups also provides a distinct profile in terms of chemical and biological properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S2/c1-22-12-4-3-11(9-13(12)23-2)7-8-18-15(19)10-25(20,21)16-6-5-14(17)24-16/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWVFLQXKYJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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